molecular formula C13H8F2O3 B8317067 3-Fluoro-4-(3-fluorophenoxy)benzoic acid

3-Fluoro-4-(3-fluorophenoxy)benzoic acid

Cat. No. B8317067
M. Wt: 250.20 g/mol
InChI Key: YHVRVZFZERCTBY-UHFFFAOYSA-N
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Patent
US07687491B2

Procedure details

The title compound (2.0 g) was synthesized in a yield of 84% as a yellowish white crystalline solid by conducting the similar reaction to that mentioned in Example 10 (10e) using 3,4-difluorobenzaldehyde (1.4 g, 10 mmol), 3-fluorophenol (1.6 g, 14 mmol), potassium carbonate (3.5 g, 25 mmol), 2-methyl-2-butene (5.1 ml, 48 mmol), potassium dihydrogenphosphate (3.3 g, 24 mmol), and sodium hypochlorite (2.6 g, 29 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
5.1 mL
Type
reactant
Reaction Step Five
Name
potassium dihydrogenphosphate
Quantity
3.3 g
Type
reactant
Reaction Step Six
Quantity
2.6 g
Type
reactant
Reaction Step Seven
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[CH:5]=[O:6].[F:11][C:12]1[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-:20].[K+].[K+].CC(=CC)C.P([O-])(O)(O)=O.[K+].Cl[O-].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([F:11])[CH:13]=1)[C:5]([OH:6])=[O:20] |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
5.1 mL
Type
reactant
Smiles
CC(C)=CC
Step Six
Name
potassium dihydrogenphosphate
Quantity
3.3 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Seven
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the similar reaction to

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1OC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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